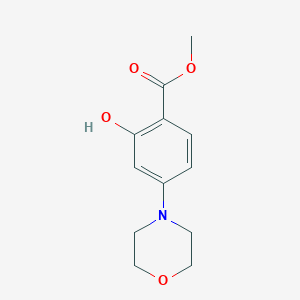

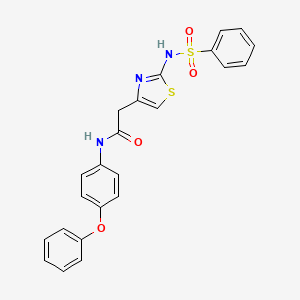

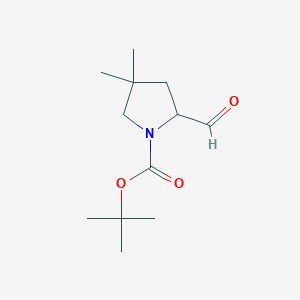

![molecular formula C8H15NO5 B2409652 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid CAS No. 1784842-48-3](/img/structure/B2409652.png)

3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid, also known as HMB, is a metabolite of the amino acid leucine. It is a popular supplement used by athletes and bodybuilders to enhance muscle growth and recovery. HMB has been extensively studied for its potential benefits in improving muscle function and reducing muscle damage.

Mechanism of Action

The exact mechanism of action of 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid is not fully understood. However, it is believed that this compound works by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. This compound may also reduce the activity of enzymes that break down muscle proteins, leading to an overall increase in muscle protein synthesis.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects in the body. These include:

- Increased muscle protein synthesis

- Reduced muscle breakdown

- Improved muscle recovery after exercise

- Increased strength and power

- Reduced muscle damage and soreness

- Improved immune function

Advantages and Limitations for Lab Experiments

One advantage of using 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid in lab experiments is that it has been extensively studied and is well understood. This makes it easier to design experiments and interpret results. However, one limitation is that this compound is a supplement and may not accurately represent the effects of natural this compound production in the body. Additionally, this compound supplementation may be influenced by other factors, such as diet and exercise.

Future Directions

There are a number of potential future directions for research on 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid. Some possible areas of focus include:

- Further investigation into the mechanisms of action of this compound

- Studies on the optimal dosage and timing of this compound supplementation

- Research on the effects of this compound in different populations, such as older adults and individuals with chronic disease

- Investigation into the potential synergistic effects of this compound with other supplements or interventions

In conclusion, this compound is a metabolite of the amino acid leucine that has been extensively studied for its potential benefits in improving muscle function and reducing muscle damage. This compound supplementation has been shown to increase muscle protein synthesis, reduce muscle breakdown, and improve muscle recovery after exercise. While there are some limitations to using this compound in lab experiments, it remains a promising area of research with a number of potential future directions.

Synthesis Methods

3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid can be synthesized through a chemical reaction between leucine and the enzyme ketoisocaproate dioxygenase. The reaction produces this compound as a byproduct, which can then be isolated and purified for use as a supplement.

Scientific Research Applications

3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid has been studied extensively for its potential benefits in improving muscle function and reducing muscle damage. Research has shown that this compound can increase muscle protein synthesis, reduce muscle breakdown, and improve muscle recovery after exercise. This compound has also been shown to improve strength and power in athletes, particularly in those engaging in high-intensity exercise.

properties

IUPAC Name |

3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9(13)5-4-6(10)11/h13H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYKNRZRNYAQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

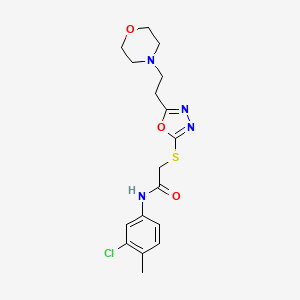

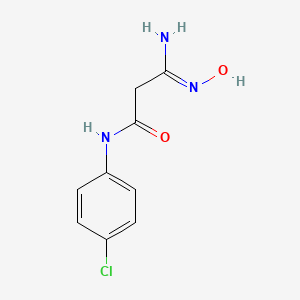

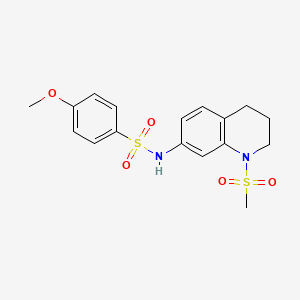

![1-(3-Chloro-4-fluorobenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2409577.png)

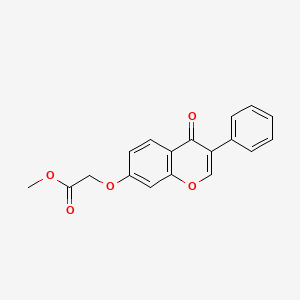

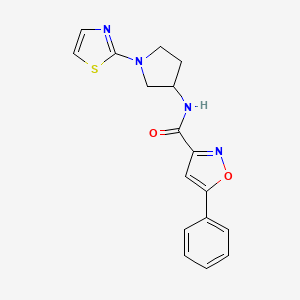

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)

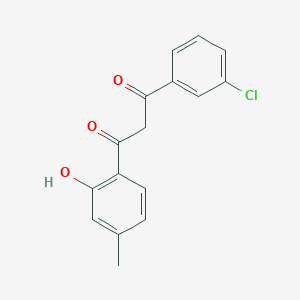

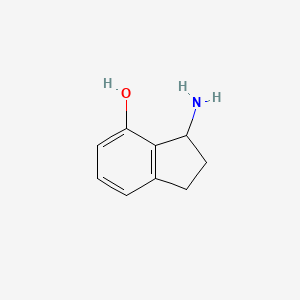

![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)

![3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2409583.png)